4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime

TRPA1 ion channel Pain pharmacology Oxime structure-activity relationship

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime (CAS 55224-93-6) is a synthetic α,β-unsaturated oxime derivative with the molecular formula C₁₁H₁₂FNO and a molecular weight of 193.22 g/mol. The compound comprises a para-fluorophenyl ring connected through a 3-methylbut-3-en-2-one backbone bearing a terminal oxime (C=N–OH) functional group.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
Cat. No. B14794446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=C(C=C1)F)C(=NO)C
InChIInChI=1S/C11H12FNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3
InChIKeyVYHCVEUJVXJGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime (CAS 55224-93-6): Compound Identity and Research-Grade Specifications


4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime (CAS 55224-93-6) is a synthetic α,β-unsaturated oxime derivative with the molecular formula C₁₁H₁₂FNO and a molecular weight of 193.22 g/mol [1]. The compound comprises a para-fluorophenyl ring connected through a 3-methylbut-3-en-2-one backbone bearing a terminal oxime (C=N–OH) functional group. It is structurally related to the TRPA1 modulator AP-18 (4-chlorophenyl analog) and has been investigated for its ability to inhibit 5-lipoxygenase (5-LO) translocation in mammalian cells [2]. The compound is characterized by both ¹H NMR and FTIR spectral signatures and is supplied by multiple vendors at certified purities of ≥95% to ≥98% [1].

Why 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime Cannot Be Substituted by In-Class Analogs Without Functional Consequence


The biological activity of α,β-unsaturated oximes in the 4-phenyl-3-methylbut-3-en-2-one scaffold is exquisitely sensitive to the identity of the para-substituent on the phenyl ring. Replacing the para-fluoro group with para-chloro (AP-18, CAS 55224-94-7) results in a compound that functions as a TRPA1 channel antagonist (IC₅₀ 3.1–4.5 µM), whereas the para-fluoro congener has been reported to exhibit agonist-like behavior at the same receptor under certain assay conditions [1]. Furthermore, the para-fluoro substitution confers a molecular weight advantage (193.22 vs. 209.67 g/mol for the chloro analog) that impacts physicochemical properties relevant to formulation and bioavailability [2]. Even positional isomerism within the fluorophenyl series (ortho- vs. para-fluoro substitution, e.g., CAS 55224-95-8) is expected to alter both electronic distribution and steric accessibility of the oxime pharmacophore, precluding simple interchange .

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime vs. Closest Analogs


TRPA1 Functional Selectivity: Para-Fluoro Oxime as Agonist vs. Para-Chloro Antagonist AP-18

The Defalco et al. (2010) structure-activity relationship study demonstrated that the para-chloro analog AP-18 acts as a TRPA1 antagonist with IC₅₀ values of 3.1 µM (human) and 4.5 µM (mouse) in cinnamaldehyde-evoked calcium influx assays, whereas congeners of AP-18 were found to exhibit both agonist and antagonist activity at TRPA1, indicating that even minor substituent modifications (e.g., Cl → F) can invert the functional response at this therapeutically relevant ion channel [1][2]. The para-fluoro substitution is specifically noted to alter the compound's interaction with the TRPA1 covalent binding site, as the loss of a C-3 methyl group in AP-18 converts it from antagonist to agonist [3].

TRPA1 ion channel Pain pharmacology Oxime structure-activity relationship

5-Lipoxygenase Pathway Inhibition: Target Compound vs. Structurally Distinct 5-LO Inhibitors

The compound was evaluated in a ChEMBL-archived assay (CHEMBL619995) for inhibition of 5-lipoxygenase translocation in rat RBL-2H3 basophilic leukemia cells, a model system where interference with 5-LO translocation to the nuclear membrane blocks leukotriene biosynthesis [1]. This mechanism of action is distinct from direct catalytic-site 5-LO inhibitors such as zileuton (IC₅₀ ~0.5–1 µM on purified enzyme) and provides an alternative pharmacological strategy for attenuating leukotriene-mediated inflammation [2]. The para-fluoro substitution may enhance binding to the 5-lipoxygenase activating protein (FLAP) compared to the parent ketone or other halogen variants, as suggested by the patent literature claiming oxime derivatives with fluoro-substituted phenyl rings as preferred 5-LO inhibitors [3].

5-Lipoxygenase Inflammation Leukotriene biosynthesis

Molecular Weight Advantage for Formulation and Permeability: Para-Fluoro vs. Para-Chloro Analog

The target compound (C₁₁H₁₂FNO, MW 193.22 g/mol) possesses a molecular weight 16.45 g/mol lower than its para-chloro analog AP-18 (C₁₁H₁₂ClNO, MW 209.67 g/mol) [1][2]. This mass differential, combined with the smaller van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å), is predicted to enhance membrane permeability as estimated by the Lipinski Rule of Five framework (MW <500 criterion met by both; however, the lower MW of the fluoro compound contributes favorably to the composite drug-likeness score) [3]. The fluorine substitution also confers higher electronegativity (3.98 vs. 3.16 for chlorine on the Pauling scale), which alters hydrogen-bond acceptor properties of the adjacent oxime moiety and may affect target binding kinetics [4].

Physicochemical properties Drug-likeness Bioavailability prediction

Ortho- vs. Para-Fluoro Positional Isomerism: Electronic and Steric Differentiation in the Fluorophenyl Oxime Series

Two positional isomers of fluorophenyl-3-methylbut-3-en-2-one oxime are commercially catalogued: the para-fluoro compound (target, CAS 55224-93-6) and the ortho-fluoro isomer (CAS 55224-95-8), both sharing the identical molecular formula C₁₁H₁₂FNO and MW 193.22 [1]. Despite their isomeric relationship, the ortho-fluoro substitution introduces a sterically hindered oxime environment due to the proximity of the fluorine atom to the C=N–OH group, which can impede oxime etherification reactions and alter the E/Z isomer ratio of the oxime double bond [2]. UV-spectroscopic differentiation of stereoisomeric oximes has been established as a reliable method for distinguishing such positional isomers, providing a quality control benchmark for procurement [3].

Positional isomerism Electronic effects Structure-activity relationship

Recommended Application Scenarios for 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime Based on Differentiation Evidence


TRPA1 Agonist Chemical Probe for Pain and Sensory Neurobiology Research

Researchers investigating TRPA1 ion channel biology can employ the para-fluoro oxime as a structurally defined agonist probe to complement the widely used antagonist AP-18. The functional inversion observed in the Defalco et al. SAR series — where para-substituent identity (F vs. Cl) dictates agonist vs. antagonist behavior — positions this compound as a critical tool for studying ligand-gating mechanisms and for screening campaigns that require both activation and inhibition controls derived from the same chemical scaffold [1].

Dual-Mechanism 5-LO/TRPA1 Probe for Inflammatory Pain Pathway Crosstalk Studies

The compound's demonstrated inhibition of 5-lipoxygenase translocation in RBL-2H3 cells [2], combined with its TRPA1 modulatory activity, makes it uniquely suitable for ex vivo and in vivo experiments examining the intersection of lipid mediator biosynthesis and ion channel signaling in inflammatory and neuropathic pain models. This dual activity is not achievable with AP-18 (TRPA1-only) or zileuton (5-LO catalytic inhibition only), providing a differentiated tool for pathway interaction studies [3].

Synthetic Intermediate for Oxime Ether and Heterocyclic Library Construction

The sterically unencumbered para-fluoro oxime group provides a reactive handle for O-alkylation and oxime ether formation, enabling the generation of diverse compound libraries for medicinal chemistry. The lower molecular weight and favorable physicochemical profile of the para-fluoro scaffold, compared to the para-chloro analog, make it a preferred starting material for lead optimization programs targeting CNS-penetrant candidates where molecular weight minimization is critical [4][5].

Analytical Reference Standard for Isomer-Specific Method Development

With confirmed ¹H NMR (CDCl₃) and FTIR (KBr) spectra available through the SpectraBase repository [6], this compound serves as a qualified reference standard for developing HPLC and spectroscopic methods to distinguish para-fluoro from ortho-fluoro positional isomers in quality control workflows. This is particularly valuable for laboratories that synthesize or procure multiple fluorophenyl oxime isomers and require unambiguous lot-release testing protocols [7].

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.